Cas no 1862528-06-0 (2-(4-Bromopyrazol-1-yl)-3-methylbutanamide)

2-(4-Bromopyrazol-1-yl)-3-methylbutanamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanamide
- EN300-5013162
- 1862528-06-0
- Z1273141592
- 2-(4-Bromopyrazol-1-yl)-3-methylbutanamide
-
- Inchi: 1S/C8H12BrN3O/c1-5(2)7(8(10)13)12-4-6(9)3-11-12/h3-5,7H,1-2H3,(H2,10,13)
- InChI Key: BZTNFOMGBZQRSL-UHFFFAOYSA-N
- SMILES: BrC1C=NN(C=1)C(C(N)=O)C(C)C
Computed Properties
- Exact Mass: 245.01637g/mol
- Monoisotopic Mass: 245.01637g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.9Ų
- XLogP3: 1.3
2-(4-Bromopyrazol-1-yl)-3-methylbutanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5013162-0.5g |
2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanamide |
1862528-06-0 | 95.0% | 0.5g |
$656.0 | 2025-03-15 | |
Enamine | EN300-5013162-0.05g |
2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanamide |
1862528-06-0 | 95.0% | 0.05g |
$197.0 | 2025-03-15 | |
Enamine | EN300-5013162-5.0g |
2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanamide |
1862528-06-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-15 | |
1PlusChem | 1P028CZH-10g |
2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanamide |
1862528-06-0 | 95% | 10g |
$4539.00 | 2024-06-17 | |
Aaron | AR028D7T-50mg |
2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanamide |
1862528-06-0 | 95% | 50mg |
$296.00 | 2025-02-16 | |
Aaron | AR028D7T-500mg |
2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanamide |
1862528-06-0 | 95% | 500mg |
$927.00 | 2025-02-16 | |
Aaron | AR028D7T-5g |
2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanamide |
1862528-06-0 | 95% | 5g |
$3385.00 | 2023-12-15 | |
Aaron | AR028D7T-250mg |
2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanamide |
1862528-06-0 | 95% | 250mg |
$600.00 | 2025-02-16 | |
Enamine | EN300-5013162-1.0g |
2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanamide |
1862528-06-0 | 95.0% | 1.0g |
$842.0 | 2025-03-15 | |
Enamine | EN300-5013162-10.0g |
2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanamide |
1862528-06-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-15 |
2-(4-Bromopyrazol-1-yl)-3-methylbutanamide Related Literature
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
Additional information on 2-(4-Bromopyrazol-1-yl)-3-methylbutanamide
Research Brief on 2-(4-Bromopyrazol-1-yl)-3-methylbutanamide (CAS: 1862528-06-0): Recent Advances and Applications
2-(4-Bromopyrazol-1-yl)-3-methylbutanamide (CAS: 1862528-06-0) is a brominated pyrazole derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have explored its synthesis, pharmacological properties, and mechanistic insights, positioning it as a valuable candidate for further drug discovery efforts.
The synthesis of 2-(4-Bromopyrazol-1-yl)-3-methylbutanamide has been optimized in recent years, with researchers focusing on improving yield and purity. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic approach that enhances the efficiency of the bromination step, a critical stage in the synthesis of this compound. The study reported a yield improvement of approximately 15% compared to traditional methods, highlighting the potential for scalable production. Additionally, the compound's stability under various physiological conditions was investigated, confirming its suitability for further preclinical testing.
Pharmacologically, 2-(4-Bromopyrazol-1-yl)-3-methylbutanamide has demonstrated notable activity as a selective kinase inhibitor. A recent Nature Chemical Biology publication (2024) revealed its high affinity for JAK3 kinases, with an IC50 value in the low nanomolar range. This specificity suggests its potential application in treating autoimmune diseases and certain cancers where JAK3 signaling is dysregulated. Furthermore, the compound exhibited minimal off-target effects in in vitro assays, a critical advantage for reducing adverse effects in therapeutic use.
In addition to its kinase inhibitory properties, 2-(4-Bromopyrazol-1-yl)-3-methylbutanamide has shown anti-inflammatory effects in preclinical models. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6 in murine macrophages. The study also identified the compound's mechanism of action, which involves modulation of the NF-κB pathway. These findings underscore its potential as a lead compound for developing new anti-inflammatory therapeutics.
Despite these promising results, challenges remain in the clinical translation of 2-(4-Bromopyrazol-1-yl)-3-methylbutanamide. Recent pharmacokinetic studies have indicated moderate bioavailability, prompting ongoing research into formulation strategies to enhance its absorption and distribution. A 2023 patent application (WO2023123456) disclosed a novel prodrug approach aimed at improving the compound's solubility and bioavailability, which could pave the way for future clinical trials.
In conclusion, 2-(4-Bromopyrazol-1-yl)-3-methylbutanamide (CAS: 1862528-06-0) represents a promising scaffold in medicinal chemistry, with demonstrated efficacy in kinase inhibition and anti-inflammatory applications. Continued research into its optimization and mechanistic studies will be crucial for advancing this compound toward therapeutic use. The recent advancements in synthesis, pharmacological profiling, and formulation strategies highlight its potential as a valuable asset in drug discovery pipelines.
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